(+)-Vorozole: Mechanistic Architecture & Aromatase Inhibition Protocols
(+)-Vorozole: Mechanistic Architecture & Aromatase Inhibition Protocols
[1]
Executive Summary
Vorozole (R-76713) , specifically its active (+)-(S)-enantiomer (R-83842) , represents a pivotal benchmark in the class of non-steroidal, Type II aromatase inhibitors (AIs).[1] Unlike Type I inhibitors (e.g., exemestane) which act as suicide substrates, (+)-Vorozole functions via reversible competitive inhibition , utilizing a triazole moiety to coordinate directly with the heme iron of the cytochrome P450 19A1 (aromatase) enzyme.
This technical guide delineates the precise molecular mechanism of (+)-Vorozole, distinguishing its stereochemical efficacy and providing validated experimental protocols for quantifying its inhibitory potency (
Molecular Architecture & Stereochemistry[1]
The pharmacological potency of Vorozole is intrinsically linked to its absolute configuration. The drug exists as a chiral molecule, but the enantiomers exhibit vastly different binding affinities.
The Active Enantiomer: (+)-(S)-Vorozole[1]
-
Chemical Name: 6-[(S)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole[1]
-
Code: R-83842 (Active Dextro-isomer) vs. R-83839 (Inactive Levo-isomer)[1]
-
Key Structural Pharmacophore: The 1,2,4-triazole ring . The N4 nitrogen of this ring possesses a lone pair of electrons critical for coordinating with the heme iron.
Stereoselective Binding
The (S)-configuration positions the chlorophenyl and benzotriazole substituents to perfectly occupy the hydrophobic pocket of the aromatase active site, mimicking the steroid backbone of the natural substrate, androstenedione. The (-)-enantiomer suffers from steric clashes with active site residues (specifically Val370 and Trp224 ), reducing its affinity by over 500-fold compared to the (+)-isomer.[1]
Mechanism of Action: The Type II Inhibition Cascade
(+)-Vorozole acts as a Type II ligand , a classification reserved for compounds that bind directly to the prosthetic heme iron of cytochrome P450 enzymes.
Heme Coordination (The "Iron-Switch")[1]
-
Resting State: The heme iron (
) of CYP19A1 is typically hexacoordinate with a water molecule as the distal ligand (low-spin state).[1] -
Substrate Displacement: Upon entry, (+)-Vorozole displaces the natural substrate (androstenedione) from the hydrophobic pocket.[1]
-
Nitrogen-Iron Bond: The lone pair on the N4 nitrogen of the triazole ring forms a coordinate covalent bond with the heme iron.
-
Catalytic Blockade: This occupation prevents the binding of molecular oxygen (
), which is the essential first step in the three-hydroxylation sequence required to aromatize the A-ring of steroids. Without activation, the enzyme cannot convert androgens to estrogens.
Thermodynamic & Kinetic Profile[1]
-
Inhibition Type: Competitive (Reversible).[1]
-
Kinetic Signature:
- : Unchanged (at high substrate concentrations, the inhibitor can be outcompeted).
- : Increased (higher concentration of substrate is required to achieve half-maximal velocity).[1]
-
Binding Affinity (
): High affinity, typically in the low nanomolar range ( ).[1]
Visualization of the Signaling Blockade
Figure 1: Mechanistic pathway of (+)-Vorozole showing the competitive displacement of androstenedione and the formation of the catalytic blockade via Heme-Nitrogen coordination.[1]
Comparative Pharmacology
| Feature | (+)-Vorozole (Type II) | Exemestane (Type I) | Letrozole (Type II) |
| Binding Mode | Reversible, Heme-Coordination | Irreversible, Covalent Binding | Reversible, Heme-Coordination |
| Core Structure | Benzotriazole | Steroidal (Androstenedione analog) | Triazole |
| Active Site Interaction | Fe-N bond + Hydrophobic pocket | Pseudo-substrate turnover -> Covalent bond | Fe-N bond + Hydrophobic pocket |
| Spectral Signature | Type II (Red Shift) | None (or Type I initially) | Type II (Red Shift) |
| Selectivity | High (>1000x vs other CYPs) | High | Very High |
| Clinical Status | Research Tool / Chemical Probe | Approved (Aromasin) | Approved (Femara) |
Experimental Validation Protocols
To validate the mechanism of (+)-Vorozole in a research setting, two primary assays are required: a functional assay (Tritiated Water Release) to measure activity loss, and a structural assay (Difference Spectroscopy) to confirm the binding mode.
Protocol A: Tritiated Water Release Assay (Gold Standard)
This assay quantifies aromatase activity by measuring the release of
Reagents:
-
Human Placental Microsomes (or Recombinant CYP19A1).[1]
- -Androstenedione (Substrate).[1]
-
NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).[1]
Workflow:
-
Preparation: Dilute microsomes in Phosphate Buffer (100 mM, pH 7.4).
-
Inhibitor Addition: Add (+)-Vorozole at varying concentrations (
M to M). Keep DMSO < 1%.[1] -
Pre-incubation: Incubate for 5 minutes at 37°C to allow inhibitor binding equilibrium.
-
Initiation: Add
-Androstenedione ( concentrations, typically ~50 nM) and NADPH generating system. -
Reaction: Incubate for 15 minutes at 37°C.
-
Termination: Stop reaction with Chloroform or Dichloromethane. Vortex vigorously to extract unreacted steroids.[1]
-
Separation: Centrifuge to separate phases. The aqueous phase contains the
product; the organic phase contains the steroid substrate. -
Quantification: Aliquot the aqueous phase into scintillation fluid and count via Liquid Scintillation Counter (LSC).
-
Analysis: Plot % Inhibition vs. Log[Vorozole]. Calculate
.
Protocol B: Type II Spectral Binding Assay
This assay confirms the direct interaction between the Vorozole triazole nitrogen and the heme iron.
Reagents:
-
Purified CYP19A1 (Recombinant) or concentrated microsomes (~1 µM CYP content).[1]
-
Double-beam Spectrophotometer (or single beam with baseline correction).[1]
-
(+)-Vorozole stock.[1]
Workflow:
-
Baseline: Place CYP19A1 solution in both the sample and reference cuvettes. Record baseline (400–500 nm).[1]
-
Titration: Add (+)-Vorozole to the sample cuvette and an equivalent volume of solvent (DMSO) to the reference cuvette.
-
Scan: Record the difference spectrum from 350 nm to 500 nm.
-
Validation:
-
Observation: Look for a Type II Difference Spectrum .[1]
-
Trough (Min): ~390–410 nm (loss of high-spin/water-bound character).[1]
-
Peak (Max): 422–424 nm (formation of low-spin nitrogen-bound complex).[1]
-
Note: A shift from ~418 nm (resting) to ~424 nm is the hallmark of triazole-heme coordination.[1]
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Tritiated Water Release Assay, the gold standard for validating aromatase inhibition.
References
-
Vanden Bossche, H., et al. (1994). "Vorozole, a specific non-steroidal aromatase inhibitor."[3][4][5] Breast Cancer Research and Treatment, 30(1), 89-94.[1][3]
-
Wouters, W., et al. (1994).[3] "Comparative effects of the aromatase inhibitor R76713 and of its enantiomers R83839 and R83842 on steroid biosynthesis in vitro and in vivo." Journal of Steroid Biochemistry and Molecular Biology, 49(2-3), 173-181.[1]
-
Ghosh, D., et al. (2009). "Structural basis for androgen specificity and oestrogen synthesis in human aromatase." Nature, 457, 445–448. [1]
-
Johnston, S.J., et al. (2008). "Aromatase Inhibitors: Interactions with the Enzyme and Clinical Applications." Current Enzyme Inhibition, 4(2).
-
Bhatnagar, A.S. (2007).[1] "The discovery and mechanism of action of letrozole." Breast Cancer Research and Treatment, 105, 7–17. (Comparative Type II mechanism context).
Sources
- 1. (+)-Vorozole | C16H13ClN6 | CID 6918191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II study of vorozole (R83842), a new aromatase inhibitor, in postmenopausal women with advanced breast cancer in progression on tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vorozole (R83842) in the treatment of postmenopausal advanced breast cancer: relationship of serum levels of vorozole and clinical results (a study of the EORTC Breast Cancer Cooperative Group) - PubMed [pubmed.ncbi.nlm.nih.gov]
